molecular formula C22H20N5O2S+ B11073695 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium

3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium

Cat. No.: B11073695
M. Wt: 418.5 g/mol
InChI Key: FONZQOZZZVGZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium is a complex organic compound with a unique structure that combines a pyridinium ring with a thiazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step often starts with the condensation of a thiazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the thiazolopyrimidine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolopyrimidine core.

    Pyridinium Ring Formation: The final step involves the quaternization of the pyridine ring, typically using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyridinium positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could lead to the creation of advanced materials for electronics or photonics.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1-methylpyridinium: Similar in structure but lacks the thiazolopyrimidine moiety.

    1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothiazolo[2,3-f]purine: Contains the thiazolopyrimidine core but lacks the benzyl and pyridinium groups.

Uniqueness

The uniqueness of 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N5O2S+

Molecular Weight

418.5 g/mol

IUPAC Name

8-[(3-benzylpyridin-1-ium-1-yl)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C22H20N5O2S/c1-24-19-18(20(28)25(2)22(24)29)27-17(14-30-21(27)23-19)13-26-10-6-9-16(12-26)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3/q+1

InChI Key

FONZQOZZZVGZPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)C[N+]4=CC=CC(=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.